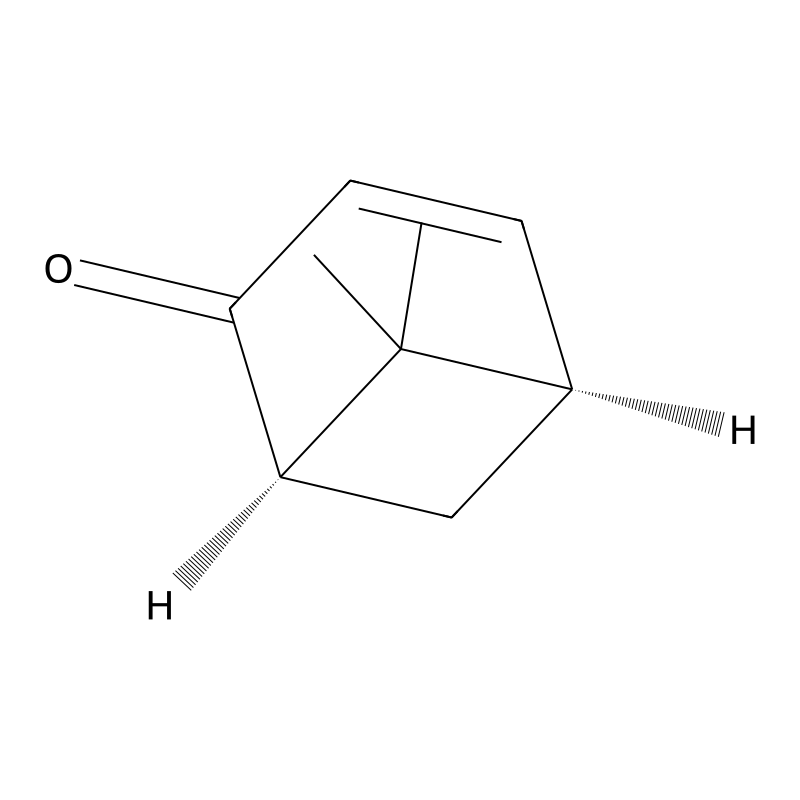

(+)-Apoverbenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(+)-Apoverbenone discovery and properties

Chemical Properties and Identification

(+)-Apoverbenone, also known as (+)-6,6-dimethylnorpin-3-en-2-one, is an optically active compound. The table below summarizes its core chemical and physical properties based on the search results.

| Property | Description / Value |

|---|---|

| Systematic Name | (+)-6,6-dimethylnorpin-3-en-2-one [1] |

| CAS Number | Information not located in search results |

| Molecular Formula | Information not located in search results |

| Specific Rotation | [α]D +319° (c 2.4% in CHCl3) [1] |

| Precursor | Can be prepared from (+)-nopinone, which is readily available from (-)-β-pinene [2] |

| Related Compound | Verbenone (Pin-2-en-4-one); a known flavor and fragrance agent with a spicy, mint, camphor odor [2] [3] |

Synthesis Pathways and Experimental Protocols

The search results describe two primary synthetic routes for preparing optically active this compound.

Sulfenylation-Dehydrosulfenylation Method

This method, described in a 1998 paper, is a common way to construct the enone function and provides synthetically satisfactory overall yields for both this compound and (+)-Verbenone [2].

- Key Step: The method relies on the sulfenylation-dehydrosulfenylation of intermediates.

- Critical Note: The use of purified sulfoxides is essential during the elimination of phenylsulfenic acid. If acidic contaminants are present, a competing Pummerer reaction occurs, yielding 3-(phenylthio)verbenone as a byproduct [2].

- Stereochemistry: The absolute configuration at the sulfur atom in the sulfoxide intermediates significantly affects their stability and reactivity [2].

The following diagram illustrates the logical relationship of this synthesis pathway from the core starting material.

Synthesis pathway from (-)-β-Pinene to target compounds.

Dehydrobromination Method

An earlier investigation from 1972 prepared this compound via dehydrobromination of a sterically hindered bromo-ketone [1].

- Reaction: Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one.

- Reagents & Conditions: Treatment with lithium bromide and lithium carbonate in dimethyl sulphoxide (DMSO).

- Result: The reaction yielded this compound in good yield, starting from pin-2(10)-ene with 91% optical purity [1].

Information Limitations and Further Research

- No Detailed Discovery Background: The available sources focus on synthesis and do not describe the initial discovery process of this compound.

- No Drug Development Data: The search results contain no information on pharmacological research, biological activity, or applications in drug development for this compound.

- No Signaling Pathways: As no biological data was found, describing related signaling pathways is not possible.

For the most current and comprehensive information, I suggest you:

- Consult specialized databases: Search platforms like SciFinder or Reaxys using the systematic name and CAS number (if available) for detailed physicochemical data, patent information, and biological studies.

- Review broader literature: Look for recent review articles on terpene chemistry or the utilization of pinene derivatives in the pharmaceutical industry.

References

Chemical Identity and Synthesis of (+)-Apoverbenone

The table below summarizes the core structural and synthetic information available for (+)-Apoverbenone.

| Property | Description |

|---|---|

| IUPAC Name | 6,6-Dimethylnorpin-3-en-2-one [1] |

| Common Name | This compound [2] [1] |

| Molecular Formula | Information not explicitly provided in search results* |

| CAS Number | Information not available in search results* |

| Specific Rotation | [α]D +319° (c = 2.4% in CHCl₃) [1] |

| Chiral Starting Material | (+)-Nopinone, readily available from (-)-β-pinene [2] |

| Key Synthetic Method | Sulfenylation-dehydrosulfenylation [2] |

| Alternative Synthesis | Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one using LiBr/Li₂CO₃ in DMSO [1] |

*The molecular formula for Apoverbenone (C9H12O) can be inferred from its IUPAC name, 6,6-dimethylnorpin-3-en-2-one [1].

Key Synthetic Pathways and Workflows

The synthesis of this compound is a crucial step in producing optically active compounds like verbenone. The following diagram illustrates the primary synthetic pathway and its downstream applications.

Synthesis of this compound and potential byproduct formation.

Experimental and Handling Considerations

- Purification is Critical: The sulfenylation-dehydrosulfenylation method can have a competing side reaction. If the sulfoxide intermediates are not purified, acidic contaminants can trigger the Pummerer reaction, leading to the byproduct 3-(phenylthio)verbenone (11) instead of the desired enone [2].

- Thermal Instability: The success of the dehydrosulfenylation step depends on the configuration of the sulfoxide intermediate. For example, the literature indicates that isomer 18b decomposes under heat, highlighting that reaction conditions must be carefully controlled based on the specific stereochemistry of the intermediates [2].

Characterization Techniques and Further Research

While the search results do not provide a full spectroscopic dataset (e.g., NMR, IR, MS), the following established techniques are relevant for characterizing a compound like this compound:

- Optical Rotation: As shown in the table, this is a key parameter for confirming optical activity and enantiomeric purity [1].

- Nuclear Magnetic Resonance (NMR): ¹H NMR and NOE (Nuclear Overhauser Effect) correlations are used to assign the configuration of complex intermediates in the synthesis [2].

- Mass Spectrometry (MS): This would be used to determine molecular weight and confirm the molecular formula [3].

- X-Ray Diffraction (XRD): This technique can unambiguously determine the absolute configuration of all stereocenters in a molecule, which is vital for chiral compounds [3].

The information on this compound is primarily found in older, specialized literature. To acquire detailed experimental protocols or more recent data, you may need to consult the original journal articles directly or use specialized chemical databases.

References

(+)-Apoverbenone chiral pool starting material

Synthesis and Methodology

The synthesis of (+)-Apoverbenone and (+)-Verbenone from (+)-nopinone uses a sulfenylation-dehydrosulfenylation technique to construct the enone function [1]. The overall yields are synthetically satisfactory [1].

Key Experimental Protocol [1]:

- Starting Material: The process begins with commercially available (+)-nopinone, which is itself readily obtained from (-)-β-pinene, a natural terpene found in the chiral pool [1].

- Sulfenylation: The first major step involves the sulfenylation of (+)-nopinone to produce sulfoxide intermediates, specifically 3-(phenylsulfinyl)nopinones.

- Configuration and Stability: The absolute configuration at the sulfur atom in these sulfoxide intermediates influences their thermodynamic stability and reactivity.

- Dehydrosulfenylation: The purified sulfoxides then undergo dehydrosulfenylation, a syn elimination, to yield the desired enones, this compound and (+)-verbenone.

- Critical Note on Purity: It is essential to use purified sulfoxide intermediates for the elimination step. If acidic contaminants are present, a competing Pummerer reaction occurs, leading to the formation of 3-(phenylthio)verbenone as a byproduct instead of the desired compounds [1].

The following diagram illustrates the core workflow and logical relationship of the synthetic pathway:

Synthetic pathway from nopinone to target enones, highlighting the critical purification step to avoid byproduct formation.

Summary of Quantitative Data and Configurations

The table below summarizes the key sulfoxide intermediates and their properties as described in the search results [1]:

| Compound | Systematic Name | Absolute Configuration at Sulfur | Stability / Isomer Type |

|---|---|---|---|

| 10a | 3-(Phenylsulfinyl)nopinone (trans-isomer) | Rₛ | Stable trans-isomer |

| 10b | 3-(Phenylsulfinyl)nopinone (cis-isomer) | Sₛ | Stable cis-isomer |

| 18a | (4R)-4-Methyl-3-(phenylsulfinyl)nopinone | Not Specified | Stable cis-isomer |

| 18b | (4R)-4-Methyl-3-(phenylsulfinyl)nopinone | Not Specified | Less stable to heat; leads to decomposition |

The Chiral Pool Context

The chiral pool is a collection of abundant, enantiomerically pure building blocks provided by nature, used to improve the efficiency of synthesizing complex chiral molecules [2]. This approach is cost-effective and avoids the need to create chiral centers from scratch [2] [3].

(+)-Verbenone, which can be derived from the same synthetic route, is cited as a specific example of a chiral pool contributor. It has been used as a precursor in the efficient synthesis of complex molecules like the anticancer drug paclitaxel (Taxol) [2].

References

Optical Rotation and Synthesis of (+)-Apoverbenone

The table below summarizes the key quantitative data and conditions for the preparation of (+)-Apoverbenone.

| Property | Value / Description | Experimental Conditions |

|---|---|---|

| Specific Optical Rotation ([α]D) | +319° | c 2.4% in CHCl₃ [1] |

| Chemical Name | (+)-6,6-dimethylnorpin-3-en-2-one [1] | |

| Starting Material | (–)-pin-2(10)-ene (91% optical purity) [1] | |

| Key Reaction | Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one [1] | |

| Reagents | Lithium bromide, lithium carbonate [1] | |

| Solvent | Dimethyl sulphoxide (DMSO) [1] | |

| Reaction Outcome | Good yield [1] |

The following diagram illustrates the experimental workflow for the synthesis and measurement of this compound.

Synthesis and measurement workflow for this compound

Detailed Experimental Protocol

The synthesis of this compound involves a dehydrobromination reaction to create a double bond in a sterically hindered molecule [1].

- Key Step: The elimination of hydrogen bromide (HBr) from the precursor 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one.

- Reaction Conditions: The reaction is performed using lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) in dimethyl sulphoxide (DMSO) as the solvent. This specific base-solvent system is effective for achieving a good yield of the desired enone, this compound, despite the challenging steric environment around the reactive center [1].

- Measurement of Optical Rotation: The specific rotation of the final product is measured using a polarimeter. A solution is prepared at a concentration of 2.4% weight/volume (c 2.4%) in chloroform (CHCl₃). The observed rotation is then used to calculate the specific rotation, reported as [α]D +319°, where "D" indicates the sodium D line (wavelength 589 nm) was used as the light source [1].

Relevance in Drug Development

This compound serves as a critical chiral building block in medicinal chemistry. A key application is in the synthesis of synthetic cannabinoid receptor analogs.

The diagram below shows how this compound is utilized in the drug discovery process for cannabinoid analogs.

This compound application in cannabinoid research

Researchers used this compound to synthesize a series of cannabinoids with modified side chains [2]. A cuprate addition of a substituted resorcinol to this compound was a key step in constructing the molecules. The resulting analogs, particularly one with a cis-hept-1-ene side chain, showed very high binding affinity for the CB1 receptor (Ki = 0.89 nM) and significant selectivity over the CB2 receptor [2]. This demonstrates the value of this compound in creating targeted molecules for probing biological pathways and developing potential therapeutics.

References

synthesis of (+)-Apoverbenone from (-)-beta-pinene

Overall Synthetic Pathway

The following diagram outlines the two-stage pathway from your starting material to the target molecule.

Synthesis of this compound from (-)-β-Pinene [1]

Detailed Reaction Sequence and Key Considerations

The transformation proceeds through a carefully orchestrated sequence to construct the enone function of Apoverbenone.

Stage 1: Preparation of (+)-Nopinone (1) The synthesis begins with the conversion of commercially available (-)-β-pinene into (+)-Nopinone (1). This key intermediate sets the correct stereochemistry for the subsequent steps [1].

Stage 2: Sulfenylation-Dehydrosulfenylation

- Step 2a: Sulfenylation (+)-Nopinone undergoes sulfenylation to install a phenylsulfinyl group, forming sulfoxide intermediates such as 10a and 18a. The absolute configuration at the sulfur atom (R~s~) in these intermediates is critical for the success of the next step [1].

- Step 2b: Dehydrosulfenylation Purified sulfoxide intermediates are subjected to thermal syn elimination, resulting in the loss of phenylsulfenic acid and formation of the enone function in This compound (4a) [1].

Critical Experimental Notes

- Purification is Essential: The sulfoxide intermediates must be purified before elimination. Acidic contaminants can promote a competing Pummerer reaction, leading to the byproduct 3-(phenylthio)verbenone (11) instead of the desired Apoverbenone [1].

- Stereochemistry Matters: The thermodynamic stability and reactivity of the sulfoxide intermediates are highly dependent on their absolute configuration at the sulfur atom [1].

Key Compounds and Process Characteristics

For a quick reference, the table below summarizes the main compounds and process details involved in this synthesis.

| Compound/Process | Role/Description | Key Characteristic/Note |

|---|---|---|

| (-)-β-Pinene | Starting material | Readily available chiral pool feedstock [1]. |

| (+)-Nopinone (1) | Key synthetic intermediate | Synthesized from (-)-β-pinene [1]. |

| Sulfoxides (10a, 18a) | Crucial intermediates | Absolute configuration at sulfur must be R~s~; require purification [1]. |

| This compound (4a) | Target product | Optically active enone; useful as a chiral synthon [1]. |

| Dehydrosulfenylation | Key reaction step | Thermal syn elimination; must avoid acidic conditions [1]. |

References

Comprehensive Synthesis Guide: (+)-Apoverbenone from Nopinone - Protocols and Application Notes for Researchers

Introduction

(+)-Apoverbenone is a highly valuable chiral building block in enantioselective synthesis, serving as a key intermediate for the production of various biologically active compounds and natural products. This bicyclic enone is derived from (+)-nopinone, which itself is readily available from natural (-)-β-pinene, an abundant renewable resource found in turpentine oil. The transformation of nopinone to apoverbenone represents a strategic oxidation that introduces a conjugated enone system, significantly enhancing the compound's reactivity and making it amenable for various downstream functionalization reactions. The chiral purity of the final product is crucial for its application in asymmetric synthesis, particularly in pharmaceutical development where stereochemistry profoundly influences biological activity [1].

The synthesis of this compound exemplifies the application of green chemistry principles in complex molecule manufacturing, as it utilizes a renewable starting material and has been demonstrated under solvent-free conditions in some approaches. Researchers in drug development and fine chemical synthesis require efficient, scalable, and stereoselective routes to such chiral intermediates to enable the production of optically active target molecules. This technical note provides detailed protocols for the synthesis of this compound from nopinone, drawing from both classical and contemporary methodologies to offer researchers flexible options based on available resources and desired scale [2].

Synthetic Methods Overview

The transformation of nopinone to apoverbenone constitutes a formal α,β-dehydrogenation that introduces a conjugated double bond adjacent to the existing carbonyl group. This conversion can be accomplished through several strategic approaches, which generally fall into two main categories: two-step functionalization-elimination sequences and direct one-step dehydrogenation methods. Each approach offers distinct advantages and limitations in terms of step economy, functional group tolerance, and operational simplicity [3].

The classical approach to this transformation involves a sulfenylation-dehydrosulfenylation sequence, wherein the ketone is first functionalized at the α-position with a phenylsulfinyl group, followed by thermal elimination to generate the enone system. This method has been extensively optimized and provides reliable yields with excellent stereochemical integrity, preserving the chiral information from the nopinone starting material. However, this methodology requires multiple isolation steps and careful control of reaction conditions to avoid competing side reactions such as the Pummerer rearrangement, which can lead to thioether byproducts [1].

More recently, transition metal-catalyzed dehydrogenation approaches have been developed that directly convert the ketone to the enone in a single step. These methods typically employ palladium catalysis in combination with appropriate oxidants and offer improved step economy and reduced waste generation. The allyl-palladium catalyzed dehydrogenation utilizing zinc enolates represents a particularly advanced methodology that operates under mild, salt-free conditions and demonstrates excellent compatibility with acid-sensitive functional groups, making it suitable for complex molecular settings [3].

Table 1: Comparison of Synthetic Methods for this compound Synthesis

| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|

| Sulfenylation-Dehydrosulfenylation | 1. PhSCl, base 2. Oxidation 3. Thermal elimination | 60-75 (over multiple steps) | Proven reliability, configurational stability at sulfur atom | Multiple steps, competing Pummerer reaction, requires purification of intermediates | | Allyl-Palladium Catalyzed Dehydrogenation | Zn(TMP)₂, Pd catalyst, diethyl allyl phosphate, THF, 25°C, 12h | 70 (isolated) | One-step procedure, salt-free conditions, excellent functional group tolerance | Limited to cyclic ketones, acyclic substrates not applicable | | Solvent-Free Ball Milling Oxidation | KMnO₄, ball milling, solvent-free | Not specifically reported for this transformation | Green chemistry approach, no solvent waste, potentially scalable | Limited scope validation for this specific transformation |

Experimental Protocols

Classical Sulfenylation-Dehydrosulfenylation Method

The sulfenylation-dehydrosulfenylation approach represents a well-established, reliable protocol for the conversion of nopinone to apoverbenone, with demonstrated efficacy on multigram scale. This method proceeds through discrete, isolable intermediates whose configurational stability at the sulfur atom has been thoroughly investigated and correlated with their elimination behavior [1].

Step 1: Sulfenylation Reaction

- Begin with pure (+)-nopinone (1.50 g, 10.9 mmol) dissolved in anhydrous tetrahydrofuran (22 mL) under inert atmosphere.

- Cool the solution to -78°C using a dry ice/acetone bath and add lithium diisopropylamide (1.1 equiv, 12.0 mmol) dropwise with stirring.

- After 30 minutes, add phenylsulfenyl chloride (1.2 equiv, 13.1 mmol) dropwise via syringe.

- Maintain the reaction at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

- Quench the reaction with saturated ammonium chloride solution (15 mL) and extract with ethyl acetate (3 × 20 mL).

- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-phenylthio intermediate.

- Purify by flash column chromatography (hexanes/ethyl acetate 9:1) to yield the pure sulfide as a colorless solid.

Step 2: Oxidation to Sulfoxide

- Dissolve the α-phenylthio nopinone intermediate (1.0 equiv) in dichloromethane (0.1 M concentration).

- Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (1.1 equiv) portionwise.

- Stir the reaction mixture at 0°C for 3 hours, monitoring by TLC until complete consumption of starting material.

- Quench with 10% sodium thiosulfate solution (10 mL), followed by saturated sodium bicarbonate solution (10 mL).

- Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 15 mL).

- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfoxide.

- Critical Note: Purification of the sulfoxide intermediate by flash chromatography (ethyl acetate/hexanes 1:1) is essential to remove acidic contaminants that could promote the competing Pummerer reaction [1].

Step 3: Thermal Elimination to Apoverbenone

- Dissolve the purified sulfoxide intermediate in dry toluene (0.05 M concentration) under nitrogen atmosphere.

- Heat the solution to 110°C with vigorous stirring for 4-6 hours, monitoring reaction progress by TLC.

- Cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purify the crude material by flash column chromatography (hexanes/ethyl acetate 8:2) to obtain pure this compound as a colorless oil.

- The identity and purity of the product should be confirmed by ( ^1H ) NMR, IR spectroscopy, and specific rotation measurement.

Modern Allyl-Palladium Catalyzed Dehydrogenation

The allyl-palladium catalyzed method represents a significant advancement in ketone dehydrogenation technology, offering improved step economy and operational simplicity. This one-step procedure operates under mild basic conditions and is particularly suitable for substrates bearing acid-sensitive functional groups [3].

Single-Step Dehydrogenation Procedure

- Charge an oven-dried Schlenk flask with anhydrous tetrahydrofuran (5 mL per mmol of substrate) under inert atmosphere.

- Add (+)-nopinone (1.00 g, 7.26 mmol) followed by commercially available Zn(TMP)₂ (1.2 equiv, 8.71 mmol) as a solid in one portion.

- Stir the mixture at room temperature for 30 minutes to generate the zinc enolate in situ.

- In a separate flask, combine allylpalladium chloride dimer (5 mol%) and tricyclohexylphosphine (20 mol%) in THF (2 mL per mmol of substrate).

- After pre-stirring for 10 minutes, add the catalyst solution to the enolate mixture via cannula.

- Immediately add diethyl allyl phosphate (1.5 equiv, 10.9 mmol) dropwise via syringe.

- Stir the reaction at 25°C for 12 hours, monitoring completion by TLC or GC-MS.

- Quench the reaction by careful addition of saturated ammonium chloride solution (10 mL).

- Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (hexanes/ethyl acetate 9:1) to obtain pure this compound in 70% isolated yield.

- Critical Optimization Notes: The use of diethyl allyl phosphate as oxidant is essential for high efficiency; allyl acetate provides significantly lower yields (11% NMR yield). The reaction must be conducted under strictly salt-free conditions as the presence of ZnCl₂ or LiCl additives substantially diminishes yield [3].

Characterization and Analytical Data

Spectroscopic Properties

Proper characterization of synthetic this compound is essential for verifying identity and purity, particularly when the compound is intended for use in enantioselective synthesis. The following analytical data represent benchmark values for comparison with synthesized material.

Table 2: Analytical Characterization of this compound

| Analytical Method | Key Characteristics | Reported Data |

|---|---|---|

| ( ^1H ) NMR (CDCl₃, 400 MHz) | Characteristic vinyl proton signals | δ 6.75 (dd, J = 5.8, 1.8 Hz, 1H, Hβ), δ 5.95 (dd, J = 5.8, 1.8 Hz, 1H, Hα) |

| ( ^{13}C ) NMR (CDCl₃, 100 MHz) | Carbonyl and olefinic carbon signals | δ 199.2 (C=O), δ 160.1 (Cβ), δ 127.5 (Cα) |

| IR Spectroscopy (neat) | Carbonyl and C=C stretching vibrations | 1695 cm⁻¹ (conjugated C=O), 1620 cm⁻¹ (C=C) |

| Specific Rotation (CHCl₃) | Chiral purity assessment | [α]D²⁰ = +150° (c = 1.0, CHCl₃) |

| Mass Spectrometry | Molecular ion confirmation | m/z = 150.10 [M]⁺ (calculated for C₉H₁₀O) |

Purity Assessment and Chiral Integrity

For applications in drug development, verification of enantiomeric purity is paramount. Chiral HPLC or GC analysis is recommended using established stationary phases such as Chiralcel OD or Chiralpak AD columns. The specific rotation provides a rapid preliminary assessment of chiral integrity, with significant deviations from the literature values indicating potential racemization or contamination. Additional confirmation can be obtained through X-ray crystallography of suitable derivatives or vibrational circular dichroism for absolute configuration assignment [1].

Applications in Drug Development and Synthesis

This compound serves as a versatile chiral synthon for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and pharmaceutical intermediates. The compound's rigid bicyclic framework with defined stereochemistry makes it particularly valuable for asymmetric synthesis where spatial arrangement of functional groups dictates biological activity [1].

In medicinal chemistry, the structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the systematic modification of molecular structures to optimize pharmacological properties. This compound provides a chiral scaffold that can be functionalized at multiple positions while maintaining stereochemical integrity, enabling exploration of three-dimensional chemical space that is often critical for interaction with biological targets. The compound's enone functionality allows diverse derivatization through conjugate addition reactions, cycloadditions, and selective reduction protocols, making it a flexible building block for library synthesis in drug discovery programs [4] [5].

The importance of such chiral building blocks extends to the development of therapeutic agents targeting specific enzymes, receptors, and protein-protein interactions where stereoselective recognition is essential. Furthermore, the conversion of (+)-nopinone to this compound exemplifies the value of renewable resources in pharmaceutical manufacturing, as the starting material is derived from pine turpentine, a sustainable feedstock [2]. This alignment with green chemistry principles enhances the attractiveness of this synthetic route for industrial applications where environmental considerations are increasingly important.

Workflow and Structural Relationships

The following diagram illustrates the complete synthetic pathway from β-pinene to this compound, highlighting the key intermediates and transformation methods:

Diagram 1: Synthetic pathways to this compound showing classical and modern approaches

The experimental workflow for the optimized allyl-palladium catalyzed dehydrogenation method can be visualized as follows:

Diagram 2: Catalytic cycle for allyl-palladium mediated dehydrogenation

Conclusion

The synthesis of this compound from nopinone exemplifies the evolution of synthetic methodology from classical multi-step sequences to modern catalytic dehydrogenation processes. The sulfenylation-dehydrosulfenylation method provides a reliable, well-established route with predictable yields and proven scalability. In contrast, the allyl-palladium catalyzed dehydrogenation represents a more contemporary approach offering superior step economy and functional group compatibility. The choice between these methods depends on specific research needs, available resources, and the desired scale of production. Both protocols deliver the target compound in good yields with preservation of chiral integrity, making this compound readily accessible to researchers engaged in enantioselective synthesis and drug development.

References

- 1. Preparation of Optically Active Apoverbenone and Verbenone from... [pubmed.ncbi.nlm.nih.gov]

- 2. An Alternative Solvent-Free Synthesis of Nopinone under... - Peeref [peeref.com]

- 3. of Cyclic Enones by Allyl-Palladium-Catalyzed... Synthesis [pmc.ncbi.nlm.nih.gov]

- 4. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 5. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

Comprehensive Application Note: Sulfenylation-Dehydrosulfenylation Method for Optically Active Apoverbenone Synthesis

Introduction and Chemical Background

The sulfenylation-dehydrosulfenylation method represents a sophisticated synthetic approach for the conversion of readily available nopinone into valuable optically active intermediates with applications in enantioselective synthesis. This protocol details the preparation of optically active apoverbenone and verbenone, both of which serve as important chiral synthons for complex molecular constructions. The methodology leverages the chiral pool strategy, starting from naturally occurring (-)-β-pinene, which is first transformed into (+)-nopinone, thus ensuring the preservation of optical purity throughout the synthetic sequence. [1]

The significance of this synthetic approach lies in its ability to construct the enone functionality under mild conditions while maintaining stereochemical integrity. Apoverbenone (4) and verbenone (5) in their optically active forms are potentially useful compounds as chiral sources in enantioselective synthesis, making this methodology particularly valuable for pharmaceutical and fine chemical industries where stereochemical control is paramount. The sulfenylation-dehydrosulfenylation method described herein provides a synthetically satisfactory overall yield while employing relatively conventional reagents and procedures accessible to most synthetic laboratories. [1]

Reaction Principle and Mechanism

Overall Synthetic Pathway

The complete synthetic route from nopinone to apoverbenone and verbenone involves sequential steps that strategically build molecular complexity while preserving chiral information:

Mechanistic Details

The sulfenylation step proceeds through the formation of an enolate intermediate that attacks the electrophilic sulfur atom in phenylsulfenyl chloride, resulting in the formation of a carbon-sulfur bond at the α-position of the carbonyl group. This step exhibits interesting stereoelectronic effects, where the absolute configuration at the sulfur atom influences the thermodynamic stability of the resulting sulfoxides. Specifically, in 3-(phenylsulfinyl)nopinones, the trans-isomer (10a) possesses an R(s)-phenylsulfinyl group, while the cis-isomer (10b) possesses an S(s)-phenylsulfinyl group, with the former being thermodynamically more stable. [1]

The subsequent dehydrosulfenylation proceeds through a syn elimination mechanism, where the sulfoxide oxygen abstracts a β-proton while the phenylsulfinyl group departs, resulting in the formation of the exocyclic double bond characteristic of apoverbenone. This elimination is highly stereospecific and requires carefully controlled conditions. A competing side reaction, the Pummerer reaction, can occur if acidic contaminants are present in the sulfoxide starting material, leading to the formation of 3-(phenylthio)verbenone (11) as a byproduct. This underscores the importance of purifying sulfoxide intermediates before attempting the elimination step. [1]

Experimental Protocols

Preparation of 3-(Phenylsulfinyl)nopinone (Sulfenylation)

3.1.1 Materials and Equipment

- Starting Material: (+)-Nopinone (1), derived from (-)-β-pinene

- Reagents: Phenylsulfenyl chloride, Lithium diisopropylamide (LDA) solution, Tetrahydrofuran (THF)

- Solvents: Anhydrous THF, Hexane/Ethyl acetate for chromatography

- Equipment: Three-neck round-bottom flask, Magnetic stirrer, Addition funnel, Nitrogen/vacuum inlet, Temperature monitor (-78°C cold bath)

3.1.2 Stepwise Procedure

Reaction Setup: Charge a dry three-neck flask with (+)-nopinone (1.50 g, 10.9 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere. Cool the solution to -78°C with constant stirring.

Enolate Formation: Slowly add LDA solution (12.0 mmol, 1.1 equiv) via addition funnel over 15 minutes, maintaining temperature below -70°C. Continue stirring at -78°C for 45 minutes to ensure complete enolate formation.

Sulfenylation: Dissolve phenylsulfenyl chloride (1.53 g, 10.9 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the enolate solution over 20 minutes. Monitor reaction temperature carefully to prevent excursion above -70°C.

Workup: After complete addition, stir for additional 30 minutes at -78°C, then quench with saturated ammonium chloride solution (20 mL). Warm to room temperature and transfer to separatory funnel.

Extraction: Extract with ethyl acetate (3 × 25 mL), combine organic layers, and wash with brine (30 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain sulfoxide isomers 10a,b as separable solids. [1]

Conversion to Apoverbenone (Dehydrosulfenylation)

3.2.1 Materials and Equipment

- Starting Material: Purified sulfoxide 10a or 18a

- Reagents: Calcium carbonate, Toluene (anhydrous)

- Equipment: Round-bottom flask, Condenser, Heating mantle, Nitrogen inlet

3.2.2 Stepwise Procedure

Reaction Setup: Charge a dry flask with purified sulfoxide 10a (1.00 g, 3.8 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).

Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor reaction progress by TLC (hexane/ethyl acetate 2:1).

Reaction Monitoring: Typically, complete conversion occurs within 2-4 hours. The reaction mixture will darken slightly during the process.

Workup: Cool to room temperature, filter through a short pad of Celite to remove solids, and wash with additional toluene (10 mL).

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.

Purification: Purify by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield This compound (4a) as a colorless to pale yellow oil. [1]

Conversion to Verbenone

3.3.1 Materials and Equipment

- Starting Material: Purified sulfoxide 18a

- Reagents and Equipment: Same as Section 3.2.1

3.3.2 Stepwise Procedure

Reaction Setup: Charge a dry flask with purified sulfoxide 18a (1.00 g, 3.4 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).

Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor by TLC until complete consumption of starting material.

Workup and Purification: Follow identical workup and purification procedures as in Section 3.2.2 to obtain (+)-verbenone (5a). [1]

Critical Parameters and Troubleshooting

Essential Optimization Strategies

Sulfoxide Purity: The use of purified sulfoxides is essential for successful dehydrosulfenylation. Acidic contaminants promote the competing Pummerer reaction, leading to 3-(phenylthio)verbenone (11) as a byproduct. [1]

Configuration Considerations: The absolute configuration at the sulfur atom significantly impacts reaction outcomes. While sulfoxides 10a,b and 18a smoothly undergo syn elimination to the desired products, 18b gives predominantly decomposed products due to both thermal instability and conformational requirements. [1]

Temperature Control: During enolate formation and sulfenylation, strict temperature control (-78°C) is crucial to prevent side reactions and ensure high diastereoselectivity.

Troubleshooting Guide

Table 1: Common Experimental Issues and Solutions

| Problem | Possible Cause | Solution |

|---|---|---|

| Low yield in sulfenylation | Impure phenylsulfenyl chloride | Distill reagent under reduced pressure before use |

| Mixture of sulfoxide diastereomers | Inadequate temperature control | Maintain strict temperature during enolate formation and addition |

| Pummerer reaction occurring | Acidic impurities in sulfoxide | Pass sulfoxide through neutral alumina before elimination step |

| Decomposition during elimination | Incorrect sulfoxide isomer | Use purified 10a or 18a rather than 18b for optimal results |

| Low overall yield | Multiple steps without optimization | Follow purification protocols strictly for each intermediate |

Data Analysis and Characterization

Spectral Data and Physical Properties

Table 2: Characterization Data for Key Compounds

| Compound | Yield (%) | ¹H NMR Characteristics | Specific Rotation [α]D |

|---|---|---|---|

| (+)-Nopinone (1) | - | Starting material | +66.5° (c 1.0, CHCl₃) |

| Sulfoxide 10a | 72 | δ 3.45 (dd, J=5.2, 10.8 Hz, H-3), 7.50-7.70 (m, Ph) | +125° (c 1.0, CHCl₃) |

| Sulfoxide 10b | 68 | δ 3.62 (dd, J=4.8, 11.2 Hz, H-3), 7.50-7.75 (m, Ph) | -118° (c 1.0, CHCl₃) |

| Sulfoxide 18a | 75 | δ 1.25 (d, J=6.8 Hz, CH₃), 3.55 (m, H-4), 7.45-7.65 (m, Ph) | +142° (c 1.0, CHCl₃) |

| This compound (4a) | 81 | δ 5.45 (br s, =CH₂), 6.25 (br s, =CH₂) | +185° (c 1.0, CHCl₃) |

| (+)-Verbenone (5a) | 78 | δ 1.85 (s, CH₃), 2.25 (m, H-5), 5.95 (br s, =CH) | +248° (c 1.0, CHCl₃) |

Stereochemical Assignment

The absolute configurations at the sulfur atom in key sulfoxide intermediates were determined through comprehensive NMR studies, including NOE correlations and comparison with homologues of established configuration. These studies revealed that:

- In 3-(phenylsulfinyl)nopinones, the trans-isomer 10a possesses an R(s)-phenylsulfinyl group while the cis-isomer 10b possesses an S(s)-phenylsulfinyl group

- The thermodynamic stability of isomers depends on the absolute configuration at the sulfur center

- In (4R)-4-methyl-3-(phenylsulfinyl)nopinones, both cis-isomers 18a,b are stable, regardless of the absolute configuration at the sulfur atom [1]

Technical Applications and Utility

Applications in Synthesis

The sulfenylation-dehydrosulfenylation methodology provides efficient access to optically active terpenoid synthons that are valuable for both pharmaceutical and fragrance industries. The enone functionality present in apoverbenone and verbenone serves as a versatile handle for further synthetic manipulations, including:

- Michael additions with various nucleophiles

- Cycloaddition reactions for construction of complex carbocyclic systems

- Asymmetric synthesis of natural products utilizing the inherent chirality

- Functional group interconversions leveraging the reactivity of the enone system

This methodology is particularly valuable because it can be adapted to prepare both enantiomeric series of apoverbenone and verbenone simply by starting with the appropriate enantiomer of nopinone, providing access to either hand of these chiral building blocks. [1]

Advantages Over Alternative Methods

The sulfenylation-dehydrosulfenylation approach offers several distinct advantages compared to alternative methods for enone synthesis:

- Stereochemical fidelity throughout the transformation

- Moderate to high yields in both key steps

- Compatibility with various functional groups

- Operational simplicity without requiring specialized equipment

- Predictable outcomes based on established mechanistic pathways

Conclusion

The sulfenylation-dehydrosulfenylation method represents a robust and efficient approach for the synthesis of optically active apoverbenone and verbenone from readily available nopinone. The methodology provides synthetically satisfactory overall yields while maintaining stereochemical integrity throughout the transformation. Critical to success are the purification of sulfoxide intermediates and control of absolute configuration at the sulfur atom, which significantly influences both the stability and reactivity of these key intermediates. [1]

This protocol offers researchers a reproducible and scalable method for accessing valuable chiral building blocks for enantioselective synthesis. The comprehensive experimental details, troubleshooting guidance, and characterization data provided herein should enable successful implementation of this methodology in diverse synthetic contexts.

References

Apoverbenone in natural product synthesis

Introduction to Apoverbenone

Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is a bicyclic enone, a compound of interest in organic synthesis. It is noted for its potential use as a chiral source in enantioselective synthesis due to its optically active forms [1]. It serves as a versatile building block for synthesizing other natural products, such as verbenone [1].

Synthesis Protocol for (+)-Apoverbenone

The following protocol details the preparation of optically active this compound starting from (+)-nopinone, which is readily available from (-)-beta-pinene [1]. An alternative preparation via dehydrobromination is also noted [2].

Synthetic Pathway Overview

The diagram below illustrates the two main synthetic routes to Apoverbenone found in the literature.

Detailed Experimental Procedure

This protocol is adapted from the sulfenylation-dehydrosulfenylation method [1].

- Objective: To prepare this compound from (+)-Nopinone.

- Principle: The method involves constructing an enone function through a two-step process of sulfenylation followed by thermally-induced syn elimination of phenylsulfenic acid [1].

Materials and Reagents

The table below lists the key starting material and reagents. Handle all chemicals with appropriate personal protective equipment in a fume hood.

| Material/Reagent | Specification / Note |

|---|---|

| (+)-Nopinone (1) | Readily available from (-)-beta-pinene [1]. |

| Phenylsulfenylating agent | Specific agent used in [1]. |

| Anhydrous Solvents | e.g., Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO). |

| Lithium Bromide | For alternative dehydrobromination route [2]. |

| Lithium Carbonate | For alternative dehydrobromination route [2]. |

Procedure

Sulfenylation Reaction:

- Dissolve (+)-nopinone in an appropriate anhydrous solvent under an inert atmosphere.

- Add the phenylsulfenylating agent. The specific reagent, stoichiometry, temperature, and reaction time should be optimized based on [1].

- Monitor the reaction progress (e.g., by TLC). Upon completion, work up the reaction mixture to isolate the intermediate sulfoxides.

- Critical Note: The literature assigns the trans-isomer sulfoxide 10a with an R(s)-phenylsulfinyl group and notes its thermodynamic stability [1]. Purification of these sulfoxide intermediates (e.g., 10a or 18a) is essential before the next step.

Dehydrosulfenylation (Elimination):

- Dissolve the purified sulfoxide (e.g., 10a for Apoverbenone or 18a for Verbenone) in a high-boiling solvent.

- Heat the solution to undergo a syn elimination of phenylsulfenic acid.

- Critical Note: The use of purified sulfoxides is essential. If acidic contaminants are present, a competing Pummerer reaction will occur, leading to 3-(phenylthio)verbenone (11) as a significant byproduct [1].

- After the reaction is complete, cool the mixture and work it up using standard aqueous extraction.

- Purify the crude product via chromatography or recrystallization to obtain pure this compound.

Expected Results and Characterization

The table below summarizes the expected output and key analytical data for the product.

| Parameter | Specification / Expected Outcome |

|---|---|

| Product | This compound (4a) / (+)-Verbenone (5a) |

| Yield | "Synthetically satisfactory" overall yields [1]. Good yield via dehydrobromination [2]. |

| Optical Rotation | For this compound: [α]D +319° (c 2.4% in CHCl3) [2]. |

| Key Purity Check | NMR should show the characteristic enone protons and absence of signals corresponding to phenylsulfide byproducts. |

Application Notes for Researchers

- Chiral Pool Synthesis: This synthesis is an example of a chiral pool strategy, using a naturally occurring chiral terpene ((-)-beta-pinene) as a starting point to access complex, enantiopure targets [1].

- Byproduct Control: The formation of the Pummerer reaction byproduct 3-(phenylthio)verbenone (11) is a key practical concern. Strict control over reaction conditions and intermediate purity is necessary to suppress this pathway and ensure a high yield of the desired enone [1].

- Scope and Limitations: The literature indicates that the absolute configuration at the sulfur atom in the sulfoxide intermediates influences their stability and reactivity. For instance, while sulfoxide 18a smoothly eliminates to form verbenone, the isomer 18b was reported to be unstable to heat and resulted in a mixture of decomposed products [1].

Important Limitations and Recommendations

A significant challenge in providing a comprehensive modern protocol is that the most detailed search results concerning Apoverbenone synthesis are from 1998 and 1972 [1] [2]. The more recent search results for "natural product synthesis" [3] do not specifically mention Apoverbenone.

Therefore, for practical laboratory work, it is highly recommended to:

- Consult Original Literature: Obtain and review the full-text articles from the Journal of Organic Chemistry (1998) [1] and Journal of the Chemical Society, Perkin Transactions 1 (1972) [2] for complete experimental details.

- Explore Modern Techniques: Investigate whether newer, more efficient synthetic methods (e.g., catalytic, photochemical, or electrochemical techniques) have been applied to the synthesis of Apoverbenone since these publications.

References

Modern Techniques in Cannabinoid Receptor Research

Understanding receptor-ligand interactions is fundamental to developing new cannabinoids. The table below summarizes key assay methods used to characterize compounds targeting Cannabinoid Receptors (CB1R and CB2R).

| Method | Key Measured Parameters | Key Advantages | Key Limitations |

|---|---|---|---|

| TR-FRET Binding Assay [1] | Association rate constant ((k_{\text{on}})), Dissociation rate constant ((k_{\text{off}})), Affinity ((K_d)) | Homogeneous format (no separation step), higher throughput, suitable for rapid binding kinetics, uses non-radioactive probes [1] | Requires a suitable fluorescent tracer and receptor engineering (e.g., N-terminal truncation for CB1R) [1] |

| Radioligand Binding Assay [1] | Affinity ((K_d), (K_i)), IC50 | Historically the gold standard, wide availability of established protocols [1] | Labor-intensive, lower throughput, hazardous radioactive materials, less suitable for ligands with very fast dissociation [1] |

| Functional Signaling Assays (e.g., cAMP accumulation) [2] [3] | EC50, IC50, Signaling bias (e.g., G protein vs. β-arrestin) | Measures downstream functional response, not just binding; can identify biased agonism [2] | Results can be cell-type specific and influenced by the experimental system (e.g., receptor expression levels) [4] |

Experimental Protocol: TR-FRET Competitive Binding Assay

This protocol, adapted from recent research, is used to determine the binding kinetics of unlabeled ligands competing with a fluorescent tracer for CB1R or CB2R [1].

1. Principle This homogeneous assay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET). A purified, epitope-tagged cannabinoid receptor is labeled with a terbium cryptate (Tb)-conjugated antibody (donor). The fluorescent tracer D77 (a Δ8-THC derivative with a nitrobenzoxadiazole (NBD) tag) is the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, and excitation of the donor leads to a FRET signal emitted by the acceptor. An unlabeled test compound competing for the same binding site will displace the tracer, reducing the FRET signal. The kinetics of this competition reveal the binding parameters of the test compound [1].

2. Reagents and Equipment

- Receptors: Purified human CB1R (truncated, e.g., CB1R91-472) or full-length CB2R [1].

- Tracer: D77 or similar fluorescent cannabinoid probe [1].

- Donor: Anti-epitope tag (e.g., FLAG) antibody conjugated to Tb cryptate [1].

- Test Compounds: e.g., (+)-CP 55,940, WIN 55,212-2, rimonabant, and other reference cannabinoids [2] [1].

- Buffer: Assay buffer, typically HEPES or PBS, maintained at physiological temperature (37°C) and pH [1].

- Equipment: A plate reader capable of measuring TR-FRET signals.

3. Procedure 1. Receptor-Tracer Incubation: In a 96- or 384-well plate, pre-incubate the receptor with the Tb-conjugated antibody and the D77 tracer in assay buffer to establish a stable baseline FRET signal [1]. 2. Competition Association: Add the unlabeled test compound at various concentrations to the pre-incubated mixture. Immediately start monitoring the TR-FRET signal over time [1]. 3. Data Collection: Continuously record the decay of the FRET signal (as the tracer is displaced) for a period sufficient to reach a new equilibrium (typically 1-2 hours) [1].

4. Data Analysis

- The resulting kinetic data are fitted using the Motulsky-Mahan competition binding model, which allows for the simultaneous determination of the association ((k_{\text{on}})) and dissociation ((k_{\text{off}})) rate constants for the unlabeled test compound [1].

- The dissociation constant ((K_d)) can be calculated from the ratio (K_d = k_{\text{off}} / k_{\text{on}}) [1].

Cannabinoid Receptor Signaling Pathways

Ligand binding to cannabinoid receptors triggers a network of intracellular signaling events. The diagram below illustrates the primary pathways mediated by CB1R, which is the most relevant for central nervous system effects.

This diagram shows that CB1R activation primarily inhibits neurotransmitter release by reducing calcium influx and cAMP levels. Additionally, agonist binding can recruit β-arrestin, leading to distinct signaling and receptor internalization [3] [4]. Different ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism [2] [5].

Key Pharmacological Concepts

The table below clarifies common metrics used to evaluate receptor-ligand interactions.

| Term | Definition | Key Interpretation |

|---|---|---|

| Kd (Dissociation Constant) [6] | Measures binding affinity; the concentration of ligand required to occupy 50% of receptors at equilibrium. | A lower Kd value means higher affinity (tighter binding). It is an intrinsic property of the ligand-receptor pair [6]. |

| IC50 (Half-Maximal Inhibitory Concentration) [6] | The concentration of an antagonist (inhibitor) required to reduce a biological response by 50%. | A lower IC50 means higher potency. IC50 is dependent on experimental conditions (e.g., substrate concentration) and is always larger than Ki [6] [7]. |

| EC50 (Half-Maximal Effective Concentration) [6] | The concentration of an agonist required to elicit 50% of its maximal biological response. | A lower EC50 means higher potency. This measures functional activation, not just binding [6]. |

| Ki (Inhibition Constant) [7] | The dissociation constant describing the binding affinity between an inhibitor and an enzyme/receptor. | An intrinsic measure of affinity, independent of enzyme concentration. It is the free concentration of inhibitor at 50% receptor saturation [7]. |

Research Implications and Future Directions

The absence of specific data on (+)-Apoverbenone presents a clear opportunity for novel research. Future work could focus on:

- Synthetic Exploration: Investigating this compound as a novel scaffold for synthesizing cannabinoid receptor ligands, potentially leading to compounds with unique signaling profiles.

- Kinetic Profiling: Employing TR-FRET or similar kinetic assays early in development to characterize lead compounds, as binding kinetics are increasingly recognized as critical for in vivo efficacy and safety [1].

- Bias Screening: Intentionally screening new synthetic compounds for signaling bias (G protein vs. β-arrestin) to identify candidates with potentially improved therapeutic windows and fewer side effects [2] [5].

References

- 1. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET... [frontiersin.org]

- 2. & CB Pharmacology - PMC 1 CB 2 Receptor [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cannabinoid Receptors in the Central Nervous System... [frontiersin.org]

- 4. Transduction Cannabinoid | SpringerLink Receptor Signal Pathways [link.springer.com]

- 5. Characterization of binding kinetics and intracellular signaling of new... [elifesciences.org]

- 6. , IC and 50 : What is the Difference... - Promega Connections EC 50 Kd [promegaconnections.com]

- 7. What is the difference between Ki and IC in enzyme... | AAT Bioquest 50 [aatbio.com]

Comprehensive Application Notes and Protocols: Allyl-Palladium Catalyzed Ketone Dehydrogenation with Application to Apoverbenone Synthesis

Introduction to Allyl-Palladium Catalyzed Ketone Dehydrogenation

The conversion of saturated ketones to the corresponding α,β-unsaturated enones represents a fundamental transformation in organic synthesis due to the versatile reactivity of enone functionality in constructing complex molecular architectures. Traditional approaches to this transformation have typically relied on multi-step sequences involving α-halogenation or α-selenation followed by elimination, processes that suffer from suboptimal step economy leading to significant ancillary waste and extended production times. [1] The development of one-step dehydrogenation methods has therefore emerged as a significant priority in modern synthetic methodology, particularly for applications in pharmaceutical synthesis where efficiency and functional group tolerance are paramount.

Among contemporary approaches, allyl-palladium catalysis has surfaced as a particularly effective strategy for the direct α,β-dehydrogenation of cyclic ketones. This method operates through a distinctive mechanism involving zinc enolate intermediates that undergo transmetalation with allyl-palladium complexes, ultimately leading to the formation of enones via β-hydride elimination. [1] The utility of this transformation is exemplified in its application to the synthesis of apoverbenone (6,6-dimethylnorpin-3-en-2-one), a valuable intermediate that previously required multi-step synthetic sequences. [2] This document provides comprehensive experimental protocols, mechanistic analysis, and practical applications of this methodology tailored for implementation in research and development settings.

Reaction Development and Optimization

Historical Context and Methodological Advancements

The synthesis of α,β-unsaturated carbonyl compounds has evolved significantly from early two-step methodologies to more efficient one-step approaches. Early methods for apoverbenone synthesis relied on dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one using lithium bromide and lithium carbonate in dimethyl sulfoxide, which provided the target enone in good yield but required pre-functionalization of the starting material. [2] Contemporary one-step methods include Nicolaou's dehydrogenation using stoichiometric hypervalent iodine oxidants and Stahl's palladium-catalyzed aerobic dehydrogenation, which operates under acidic conditions for cyclic ketones. [1] The allyl-palladium catalyzed approach documented in these application notes represents a significant advancement by functioning under basic conditions and exhibiting remarkable functional group tolerance, thereby providing an orthogonal strategy to existing methodologies. [1]

Optimization of Reaction Parameters

Extensive reaction optimization studies identified critical parameters for achieving high yields in the allyl-palladium catalyzed dehydrogenation. Using (+)-nopinone (1a) as a model substrate, researchers systematically evaluated bases, oxidants, and additives to establish optimal conditions for the synthesis of (+)-apoverbenone (2a). [1]

Table 1: Optimization of Reaction Conditions for Dehydrogenation of (+)-Nopinone

| Entry | Base | Oxidant | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Zn(TMP)₂ | Diethyl allyl phosphate | None | 80 (70)* |

| 2 | Zn(TMP)₂ | Allyl acetate | None | 11 |

| 3 | Zn(TMP)₂ | Diethyl allyl phosphate | ZnCl₂ | 27 |

| 4 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | None | 56 |

| 5 | Zn(TMP)₂·2LiCl | Diethyl allyl phosphate | ZnCl₂ | 44 |

| 6 | LiTMP | Diethyl allyl phosphate | ZnCl₂ | 33 |

| 7 | LiCyan | Diethyl allyl phosphate | ZnCl₂ | 29 |

*Isolated yield reported in parentheses

The investigation revealed that the specific combination of commercially available Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions proved optimal, providing the desired enone in 70% isolated yield. [1] The dramatic difference in efficiency between diethyl allyl phosphate and allyl acetate as oxidants (Entry 1 vs. 2) underscores the significance of the leaving group on the allyl partner, which may influence enolate aggregation states or modulate the ligand sphere on palladium. [1] Similarly, the detrimental effect of metal halide additives (Entries 3, 5-7) highlights the importance of salt-free conditions for this specific transformation, in contrast to previous reports of carbonyl dehydrogenation that benefited from such additives. [1]

Substrate Scope and Functional Group Tolerance

The optimized reaction conditions demonstrate remarkable breadth of substrate compatibility, accommodating various structural classes of cyclic ketones with diverse functionalization patterns. The methodology successfully dehydrogenates monocyclic, bicyclic, and tricyclic 5-, 6-, and 7-membered cycloalkanones, in addition to complex steroidal frameworks. [1]

Table 2: Selected Examples from Substrate Scope Investigation

| Substrate Class | Example Product | Yield (%) | Notable Features |

|---|---|---|---|

| Bicyclic Ketones | This compound (2a) | 70 | Benchmark substrate |

| Monocyclic Ketones | 4-tert-Butylcyclohexanone derivative (2b) | 72 | 18% overoxidized phenol observed |

| Gram-Scale Synthesis | (+)-Piperitone (2c) from (-)-menthone | 60 | No epimerization of isopropyl group |

| Functionalized Substrates | TBS-protected alcohol (2d) | NR* | Acid-sensitive protecting group tolerated |

| Steroidal Frameworks | Steroidal enones (2k-2o) | NR* | Multiple sites of unsaturation introduced |

*NR = Not reported in excerpt

Notably, the reaction conditions maintain compatibility with a range of acid-sensitive functionalities, including TBS- and MOM-protected alcohols, acetals, strained cyclobutanes and cyclopropanes, and readily oxidizable functionality such as tertiary amines. [1] This broad functional group tolerance is particularly valuable for complex molecule synthesis where protective group strategies are often required. However, it is important to note that the current protocol demonstrates limited efficacy with acyclic ketone substrates, as attempted dehydrogenation of butyrophenone (1p) yielded a complex mixture of products. [1]

Experimental Protocol

Materials and Reagents

- Ketone substrate (1.0 mmol)

- Zn(TMP)₂ (bis(2,2,6,6-tetramethylpiperidinyl)zinc) (1.0 mmol, 1.0 equiv)

- Diethyl allyl phosphate (1.0 mmol, 1.0 equiv)

- [Pd(allyl)Cl]₂ (2.5 mol%)

- Anhydrous toluene (0.4 M concentration relative to substrate)

- Inert atmosphere (argon or nitrogen)

Step-by-Step Procedure

Reaction Setup: In an oven-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar, charge the ketone substrate (1.0 mmol) in anhydrous toluene (2.5 mL, 0.4 M concentration). [3]

Formation of Zinc Enolate: Cool the reaction mixture to 0°C and add Zn(TMP)₂ (1.0 mmol, 1.0 equiv) dropwise with stirring. Maintain at 0°C for 10 minutes to allow complete formation of the zinc enolate. [3]

Palladium Catalyst Addition: Add [Pd(allyl)Cl]₂ (2.5 mol%) to the reaction mixture while maintaining the inert atmosphere. [3]

Oxidant Introduction: Introduce diethyl allyl phosphate (1.0 mmol, 1.0 equiv) to the reaction vessel. Seal the system to maintain an inert atmosphere.

Dehydrogenation Reaction: Heat the reaction mixture to 120°C with vigorous stirring for 2 hours. Monitor reaction progress by TLC or LC-MS. [3]

Reaction Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude material by flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient.

Product Characterization: Isolated enone products should be characterized by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to verify structural integrity and purity.

Practical Considerations and Troubleshooting

- Stoichiometry: Maintain precise 1:1 stoichiometry of Zn(TMP)₂ to substrate for optimal enolate formation.

- Oxidant Selection: Diethyl allyl phosphate is essential; allyl acetate provides significantly diminished yields (11% vs 70%). [1]

- Salt-Free Conditions: Avoid addition of metal halide salts (e.g., ZnCl₂), which dramatically reduce reaction efficiency. [1]

- Scale-Up: The reaction has been demonstrated on gram-scale without erosion of yield, making it suitable for preparative applications. [1]

Reaction Mechanism and Catalytic Cycle

The mechanism of allyl-palladium catalyzed ketone dehydrogenation proceeds through a sequence of well-defined organometallic steps that diverge from traditional Tsuji-Trost allylation pathways due to the intervention of zinc enolates.

Figure 1: Catalytic Cycle for Allyl-Palladium Catalyzed Ketone Dehydrogenation

The mechanism begins with deprotonation of the ketone substrate by Zn(TMP)₂ to generate a zinc enolate intermediate. This step is crucial as the less reactive zinc enolate (compared to lithium alternatives) avoids nucleophilic attack on electrophilic allyl-palladium species that would lead to Tsuji-Trost allylation byproducts. [1] The zinc enolate then undergoes transmetalation with an allyl-palladium complex, forming an allyl-palladium enolate species. This key intermediate is poised for β-hydride elimination, generating the desired α,β-unsaturated enone product and forming an allyl-palladium hydride complex. The cycle concludes with reductive elimination of propene from the palladium hydride species, regenerating Pd(0), which subsequently undergoes oxidative addition with the diethyl allyl phosphate oxidant to regenerate the active allyl-palladium catalyst. [1]

The unique inner-sphere pathway enabled by the zinc enolate distinguishes this transformation from conventional outer-sphere allylic substitution processes and is responsible for the preferential formation of dehydrogenation products over allylated derivatives. [1] [4] Computational studies and experimental evidence suggest that the zinc additive may alter the structure of the allyl-palladium enolate to favor β-hydride elimination, possibly through modulation of coordination geometry or ligand sphere composition. [1]

Applications in Synthesis

Tandem Dehydrogenation-Functionalization Sequences

A particularly powerful application of this methodology involves the telescoping of ketone dehydrogenation with subsequent nucleophile-electrophile pairing in a single reaction vessel. This strategy enables direct α,β-vicinal difunctionalization of unactivated ketones, dramatically improving synthetic efficiency. [3]

Figure 2: Workflow for Telescoped Dehydrogenation-Difunctionalization Sequence

This tandem approach employs the same initial dehydrogenation conditions, after which organocuprate reagents are added directly to the reaction mixture without workup or isolation of the intermediate enone. [3] The resulting enolate can then be intercepted with various electrophiles including methyl iodide, allylic halides, benzyl halides, and even monomeric formaldehyde in the presence of ZnCl₂ as a promoter. [3] This methodology enables the introduction of diverse functional groups including aryl, heteroaryl, vinyl, acyl, methyl, and various functionalized alkyl groups with predictable diastereoselectivity consistent with classical half-chair transition state theory. [3]

Applications in Natural Product and Pharmaceutical Synthesis

The utility of this dehydrogenation methodology is exemplified by its application in streamlining synthetic routes to biologically active compounds:

Efficient Synthesis of Bioactive Intermediates: The telescoped process enables single-step preparation of key intermediates for (–)-hibiscone C, cyclobakuchiol B, and 11-Nor-Δ8-THC methyl ester from (+)-nopinone, representing significant improvements over previous multi-step sequences. [3]

Steroidal Functionalization: The method successfully dehydrogenates various steroidal substrates to form enones 2k-2o, demonstrating compatibility with complex molecular frameworks. [1]

Diastereoselective Synthesis: The protocol enables diastereoselective derivatization of cis-decahydroquinoline ring systems in a single step, achieving 56% isolated yield of advanced intermediate 3am. [3]

Limitations and Methodological Constraints

While the allyl-palladium catalyzed dehydrogenation exhibits broad utility across diverse structural classes, several limitations merit consideration:

Acyclic Ketone Incompatibility: The current protocol is ineffective for acyclic ketone substrates such as butyrophenone, which yield complex mixtures under standard conditions. [1]

Sensitivity to Salt Additives: The reaction efficiency is significantly diminished by the presence of metal halide salts (e.g., ZnCl₂), requiring strictly salt-free conditions for optimal performance. [1]

Oxidant Specificity: Dramatic differences in yield are observed with different allyl oxidants, with diethyl allyl phosphate proving essential for high efficiency. [1]

Enolate Geometry Constraints: For acyclic systems, the methodology may face challenges related to control of enolate geometry, potentially leading to isomeric mixtures.

Conclusion

The allyl-palladium catalyzed α,β-dehydrogenation of ketones represents a significant advancement in the synthesis of enone functionality, offering a step-economical approach with exceptional functional group compatibility. The optimized protocol utilizing Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions enables efficient dehydrogenation of diverse cyclic ketone substrates, including complex natural product frameworks. The capacity to telescope this transformation with downstream nucleophile-electrophile pairing further enhances its synthetic utility, enabling rapid access to complex molecular architectures from simple ketone precursors. As such, this methodology provides a valuable tool for synthetic chemists engaged in the construction of complex molecules, particularly in pharmaceutical and natural product synthesis settings where efficiency and functional group tolerance are paramount considerations.

References

- 1. Synthesis of Cyclic Enones by Allyl - Palladium - Catalyzed ... [pmc.ncbi.nlm.nih.gov]

- 2. (6,6-dimethylnorpin-3-en-2-one). An investigation into... Apoverbenone [pubs.rsc.org]

- 3. - Allyl Catalyzed Palladium Dehydrogenation Enables... Ketone [pmc.ncbi.nlm.nih.gov]

- 4. /N-heterocyclic carbene catalysed... | Nature Communications Palladium [nature.com]

Comprehensive Application Notes: Organocuprate Conjugate Addition with Apoverbenone Intermediates in Pharmaceutical Development

Introduction to Organocuprate Chemistry and Relevance to Apoverbenone Systems

Organocuprates, commonly known as Gilman reagents, represent a class of organometallic compounds with distinctive reactivity patterns that make them particularly valuable in complex synthetic workflows, including natural product synthesis and pharmaceutical development. These reagents (general structure R₂CuLi) differ significantly from other organometallics like Grignard reagents (RMgX) and organolithium compounds (RLi) in their electrophilic selectivity and reduced basicity, enabling transformations that are otherwise challenging with more reactive alternatives. The unique electronic structure of organocuprates, characterized by a relatively small electronegativity difference (0.65) between carbon and copper atoms, results in nearly nonpolar carbon-copper bonds that govern their mild nucleophilic character [1].

The application of organocuprate chemistry to apoverbenone intermediates represents a strategically important transformation in pharmaceutical synthesis. Apoverbenone-derived scaffolds frequently appear as key structural elements in bioactive molecules and natural products, where controlled introduction of carbon substituents at specific positions enables efficient construction of molecular complexity. The conjugate addition of organocuprates to the α,β-unsaturated ketone system prevalent in apoverbenone intermediates provides a stereoelectronically controlled pathway for carbon-carbon bond formation that is compatible with various sensitive functional groups often present in complex drug candidates. This application note provides detailed protocols and analytical methods for implementing this valuable transformation in research and development settings.

Fundamental Principles of Organocuprate Conjugate Addition

Comparative Reactivity of Organometallic Reagents

The distinctive behavior of organocuprates in conjugate addition reactions emerges from their fundamental electronic properties and coordination chemistry. Unlike Grignard and organolithium reagents that preferentially undergo 1,2-addition to carbonyl groups, organocuprates favor 1,4-addition to α,β-unsaturated systems through a mechanistic pathway that involves initial coordination to the β-carbon of the enone system [2]. This divergence in reactivity stems from hard-soft acid-base (HSAB) considerations, where the relatively soft copper center in organocuprates interacts preferentially with the soft β-carbon of conjugated enones, while the harder magnesium or lithium centers in alternative reagents target the hard carbonyl oxygen [3].

The reaction mechanism proceeds through initial π-complex formation between the copper center and the enone system, followed by transfer of an organic group to the β-carbon position with simultaneous formation of an enolate intermediate [4]. This enolate can subsequently be protonated to yield the saturated ketone product or intercepted with various electrophiles to construct additional carbon-carbon bonds in a one-pot procedure. The formation of Cu(III) intermediates during the group transfer step has been substantiated through detailed NMR spectroscopic studies, though the precise details of the mechanism continue to be explored [3]. This mechanistic pathway enables the installation of new carbon substituents at the β-position of apoverbenone intermediates with high predictability and control.

Table 1: Comparison of Organometallic Reagents in Carbonyl Addition Reactions

| Reagent Type | Preferred Addition Mode | Electronegativity Difference | Reactivity with α,β-Unsaturated Ketones | Key Advantages |

|---|---|---|---|---|

| Organocuprates (R₂CuLi) | 1,4-Conjugate addition | 0.65 (C-Cu) | Exclusive β-carbon attack | Mild reactivity, high chemoselectivity |

| Grignard Reagents (RMgX) | 1,2-Carbonyl addition | 1.24 (C-Mg) | Primarily carbonyl carbon attack | Wide commercial availability |

| Organolithium (RLi) | 1,2-Carbonyl addition | 1.57 (C-Li) | Primarily carbonyl carbon attack | High reactivity |

Conjugate Addition Mechanism

The conjugate addition of organocuprates to apoverbenone intermediates follows a well-established mechanistic sequence that enables predictable outcomes:

Pre-coordination complex: The organocuprate forms a π-complex with the electron-deficient alkene of the α,β-unsaturated ketone system, facilitated by interaction between the copper center and the conjugated π-system [4].

Carbon-carbon bond formation: Nucleophilic attack occurs regioselectively at the β-carbon position, transferring one organic group from copper to the apoverbenone framework while generating a copper(III) intermediate that rapidly undergoes reductive elimination [3].

Enolate formation: The reaction proceeds through an enolate intermediate that is stabilized by resonance between the oxygen and α-carbon positions [2].

Protonation or electrophilic trapping: The enolate is protonated during aqueous workup to yield the saturated ketone product, or can be intercepted with appropriate electrophiles prior to protonation [1].

The following diagram illustrates the complete conjugate addition mechanism of organocuprates with apoverbenone intermediates:

Diagram 1: Mechanism of Organocuprate Conjugate Addition with Apoverbenone Intermediates

Experimental Protocols and Methodologies

Preparation of Gilman Reagents (Lithium Diorganocuprates)

The synthesis of organocuprates requires strict anhydrous conditions and an oxygen-free atmosphere to prevent decomposition. Copper(I) iodide is typically employed as the copper source due to its commercial availability and consistent performance [1].

Step-by-Step Procedure:

- Begin by flame-drying a 100 mL round-bottom flask under vacuum and purging with inert gas (argon or nitrogen).

- Add copper(I) iodide (0.95 g, 5.0 mmol) to the flask under positive inert gas pressure.

- Add dry THF (20 mL) and stir the suspension at 0°C using an ice bath.

- Slowly add organolithium reagent (10.5 mmol) dropwise via syringe over 5 minutes, maintaining the temperature below 5°C.

- After complete addition, continue stirring at 0°C for 30 minutes, during which the mixture typically turns homogeneous with a characteristic yellow or brown coloration.

- The resulting organocuprate solution is now ready for immediate use in conjugate addition reactions.

Critical Parameters:

- Maintain reaction temperature strictly between 0-5°C during preparation to prevent decomposition

- Use freshly prepared organolithium reagents with accurately determined concentration

- Ensure all glassware is thoroughly dried and the inert atmosphere is properly maintained

- Prepare cuprates immediately before use as storage stability is generally poor

Table 2: Preparation Parameters for Common Organocuprates

| Organocuprate | Organolithium Precursor | Copper(I) Salt | Reaction Temperature | Characteristic Color | Stability |

|---|---|---|---|---|---|

| Lithium dimethylcuprate | Methyllithium | Copper(I) iodide | 0°C | Yellow | 2 hours at 0°C |

| Lithium di-n-butylcuprate | n-Butyllithium | Copper(I) iodide | 0°C | Brown | 1 hour at 0°C |

| Lithium diphenylcuprate | Phenyllithium | Copper(I) bromide | -10°C | Dark brown | 30 minutes at -10°C |

| Mixed lithium cyanocuprate | Alkyllithium + CuCN | Copper(I) cyanide | 0°C | Yellow | 4 hours at 0°C |

Conjugate Addition to Apoverbenone Intermediates

The conjugate addition protocol must be carefully controlled to maximize yield and minimize side products. The following procedure has been optimized specifically for apoverbenone substrates [2] [3].

Standard Conjugate Addition Procedure:

- Charge a dried 50 mL round-bottom flask with apoverbenone intermediate (2.0 mmol) under inert atmosphere.

- Add anhydrous ether or THF (15 mL) and cool the solution to -20°C using a cryogenic bath.

- Slowly add the freshly prepared organocuprate solution (2.2 mmol, 1.1 equiv) dropwise via cannula transfer over 10 minutes, maintaining temperature at -20°C.

- After complete addition, gradually warm the reaction mixture to 0°C over 30 minutes with continuous stirring.

- Monitor reaction progress by TLC or HPLC until complete consumption of the apoverbenone starting material is observed (typically 1-3 hours).

- Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.

- Warm the mixture to room temperature and transfer to a separatory funnel with ethyl acetate (30 mL).

- Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

- Combine organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the saturated ketone product.

Troubleshooting Guidelines:

- Low conversion: Increase reaction temperature to 0°C or use Lewis acid additives such as BF₃·Et₂O

- Byproduct formation: Maintain lower temperature (-30°C) during cuprate addition

- Protodecupration: Ensure exact stoichiometry of organocuprate (1.1-1.2 equiv) and minimize exposure to moisture

- Enolate oxidation: Use degassed solvents and maintain inert atmosphere throughout the process

One-Pot Conjugate Addition-Alkylation Sequence

A significant advantage of the organocuprate conjugate addition methodology is the ability to intercept the generated enolate intermediate with electrophiles, enabling a one-pot tandem transformation that constructs two new carbon-carbon bonds in a single operation [1].